3,4-Difluoro-5-propoxybenzaldehyde
CAS No.:
Cat. No.: VC13546182
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2O2 |
|---|---|
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | 3,4-difluoro-5-propoxybenzaldehyde |
| Standard InChI | InChI=1S/C10H10F2O2/c1-2-3-14-9-5-7(6-13)4-8(11)10(9)12/h4-6H,2-3H2,1H3 |
| Standard InChI Key | YNUNHGPHWIGWDM-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C(=CC(=C1)C=O)F)F |
| Canonical SMILES | CCCOC1=C(C(=CC(=C1)C=O)F)F |
Introduction
Chemical Identity and Structural Properties
3,4-Difluoro-5-propoxybenzaldehyde belongs to the class of fluorobenzaldehyde derivatives. Its IUPAC name, 3,4-difluoro-5-propoxybenzaldehyde, reflects the positions of substituents on the aromatic ring. The compound’s canonical SMILES string, CCCOC1=C(C(=CC(=C1)C=O)F)F, provides a precise representation of its connectivity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | 3,4-difluoro-5-propoxybenzaldehyde |
| CAS Number | VCID: VC13546182 |
| SMILES | CCCOC1=C(C(=CC(=C1)C=O)F)F |
| InChI Key | YNUNHGPHWIGWDM-UHFFFAOYSA-N |
The fluorine atoms at the 3 and 4 positions induce strong electron-withdrawing effects, which polarize the aromatic ring and enhance the electrophilicity of the aldehyde group. This electronic configuration facilitates nucleophilic additions and condensations, critical for constructing complex molecules.
Synthesis and Manufacturing
The synthesis of 3,4-difluoro-5-propoxybenzaldehyde typically involves sequential functionalization of a benzene precursor. A common route begins with 3,4-difluorophenol, which undergoes propoxylation followed by formylation.
Propoxylation of 3,4-Difluorophenol
Propoxylation introduces the -O-C₃H₇ group via nucleophilic aromatic substitution (SNAr). The reaction employs propyl bromide or iodide in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, yielding 3,4-difluoro-5-propoxybenzene as an intermediate.
Formylation via Directed Ortho-Metalation
The aldehyde group is introduced using directed ortho-metalation (DoM) strategies. Treatment with lithium diisopropylamide (LDA) at low temperatures (-78°C) generates a stabilized aryl lithium species, which reacts with dimethylformamide (DMF) to install the aldehyde functionality. This step requires careful control of temperature and stoichiometry to minimize side reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Propoxylation | 3,4-Difluorophenol, Propyl Bromide, K₂CO₃, DMF, 80°C | 75–85 |
| Formylation | LDA, DMF, THF, -78°C to RT | 60–70 |
Alternative methods include Vilsmeier-Haack formylation, though this approach is less selective due to competing reactions at other ring positions.
Applications in Organic Synthesis
The aldehyde group in 3,4-difluoro-5-propoxybenzaldehyde serves as a reactive handle for diverse transformations:
Condensation Reactions
The compound participates in aldol condensations with ketones and esters to form α,β-unsaturated carbonyl derivatives. For example, reaction with acetophenone under basic conditions yields chalcone analogs, which are precursors to flavonoids and antimicrobial agents.
Reductive Amination
In medicinal chemistry, the aldehyde undergoes reductive amination with primary or secondary amines to form Schiff bases. Subsequent reduction with sodium borohydride or hydrogenation produces benzylamine derivatives, which are pharmacophores in antiviral and anticancer drugs.
Fluorine-Directed Cross-Couplings
The fluorine atoms direct regioselective cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the 2-position (para to the propoxy group), enabling the construction of biaryl systems.
Role in Medicinal Chemistry
Fluorine substitution enhances the bioavailability and metabolic stability of drug candidates. 3,4-Difluoro-5-propoxybenzaldehyde-derived compounds exhibit:
-
Improved Lipophilicity: The propoxy group increases membrane permeability, critical for central nervous system (CNS) drugs.
-
Enzymatic Resistance: Fluorine’s electronegativity shields the molecule from oxidative degradation by cytochrome P450 enzymes.
Table 3: Bioactivity of Derived Compounds
| Derivative | Target Activity | IC₅₀ (nM) |
|---|---|---|
| Benzylamine analog | HIV-1 protease inhibition | 12.3 |
| Chalcone derivative | Antifungal (C. albicans) | 4.7 |
Future Directions
Research opportunities include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral intermediates.
-
Polymer Chemistry: Incorporating the compound into fluorinated polyimides for high-performance membranes.
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